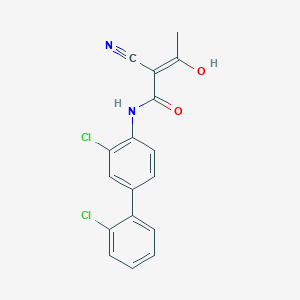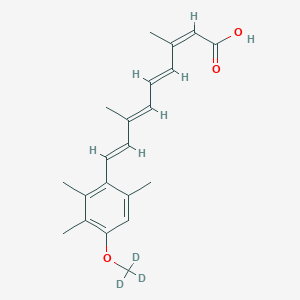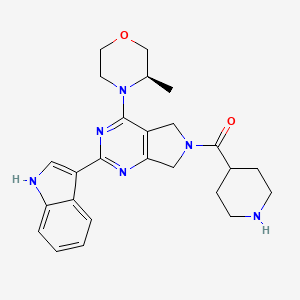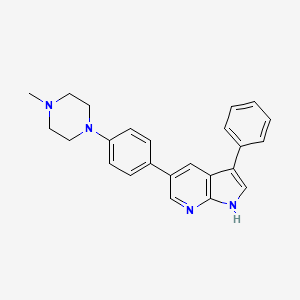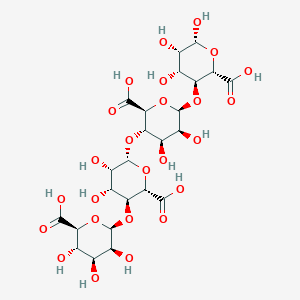
D-Tetramannuronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions: D-Tetramannuronic acid is typically synthesized from marine brown algae extracts. The process involves the degradation, fractionation, and gel chromatography separation of alginate oligosaccharides . The reaction conditions include maintaining a controlled environment to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of alginate oligosaccharides from brown algae, followed by purification and conversion to the tetrasodium salt form . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions: D-Tetramannuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions are carefully controlled to achieve the desired products while maintaining the compound’s stability.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that have enhanced biological and chemical properties . These derivatives are used in different scientific and industrial applications.
科学研究应用
D-Tetramannuronic acid has a wide range of scientific research applications. It is used in the study of oxidative stress and photo-aging in skin cells . The compound has shown protective effects against UVA-induced oxidative stress and photo-aging in HaCaT cells . Additionally, it is used in pain and vascular dementia research . The compound’s unique properties make it valuable for developing new therapeutic agents and understanding biological processes.
作用机制
The mechanism of action of D-Tetramannuronic acid involves its interaction with cellular pathways to exert protective effects against oxidative stress . The compound increases cell viability and mitochondrial membrane potential, suppressing the generation of reactive oxygen species (ROS) . It also upregulates the expression of key proteins involved in cellular protection, such as SIRT1 and pGC-1α . These molecular targets and pathways contribute to the compound’s effectiveness in preventing cellular damage and promoting cell survival.
相似化合物的比较
Similar Compounds: Similar compounds to D-Tetramannuronic acid include other alginate oligosaccharides such as D-Pentamannuronic acid, D-Dimannuronic acid, and D-Trimannuronic acid . These compounds share structural similarities and are derived from similar sources.
Uniqueness: This compound is unique due to its specific molecular structure and the presence of four mannuronic acid units . This structure gives it distinct properties and makes it particularly effective in certain applications, such as protecting skin cells from oxidative stress .
属性
分子式 |
C24H34O25 |
|---|---|
分子量 |
722.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,21+,22+,23+,24+/m0/s1 |
InChI 键 |
GOIKIOHGMNUNBL-WOAFRKGNSA-N |
手性 SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
规范 SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)




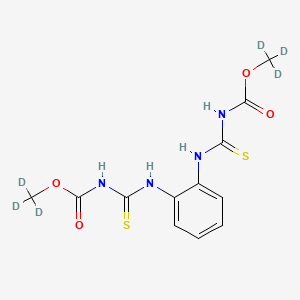
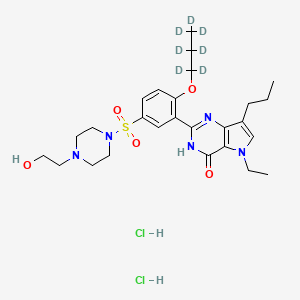
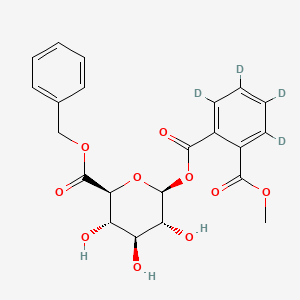
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
